N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide (NMPTPPA) is an organic compound derived from the amino acid tyrosine. It is a member of the phenylpyrazole family and has been used for various scientific applications due to its unique properties. NMPTPPA has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. In addition, NMPTPPA has also been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen, an acetamide derivative, through advanced oxidation processes (AOPs) highlights the potential of such compounds in environmental remediation. Studies have shown that AOPs can efficiently degrade acetaminophen in aqueous media, leading to various by-products. Understanding these processes and by-products, including their biotoxicity and environmental impact, is crucial for enhancing water treatment technologies and reducing ecological threats (Qutob et al., 2022).
Hepatotoxicity and Metabolic Pathways
Research on acetaminophen-induced liver injury (AILI) delves into the metabolic pathways and pathological mechanisms underlying hepatotoxicity. This includes the role of cytochrome P450 enzymes in metabolizing acetaminophen to its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), and the subsequent oxidative stress and inflammation. Understanding these mechanisms can inform the development of therapeutic strategies for mitigating liver injury caused by acetamide derivatives (Cai et al., 2022).
Synthesis and Pharmacological Activities
The synthesis and investigation of phenoxy acetamide derivatives for their pharmacological activities present another area of research application. This encompasses the design and development of novel pharmaceutical compounds with optimized safety and efficacy profiles for various therapeutic applications. Exploring the chemical diversity and biological effects of phenoxy acetamide derivatives can lead to the discovery of new drugs with potential benefits in treating diseases or improving health outcomes (Al-Ostoot et al., 2021).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-5-20(2,3)14-6-9-16(10-7-14)25-13-19(23)22-17-12-15(21)8-11-18(17)24-4/h6-12H,5,13,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUIJLNVCNKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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